2-Bromopyridin-4-amine hydrochloride chemical properties and structure
2-Bromopyridin-4-amine hydrochloride chemical properties and structure
An In-depth Technical Guide to 2-Bromopyridin-4-amine Hydrochloride
Abstract
2-Bromopyridin-4-amine hydrochloride is a heterocyclic organic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a pyridine ring substituted with both a reactive bromine atom and an amine group, makes it a versatile synthetic building block. The hydrochloride salt form often enhances stability and solubility, facilitating its use in various reaction conditions. This guide provides a comprehensive overview of its chemical properties, molecular structure, spectroscopic profile, synthesis, reactivity, and applications, with a focus on its practical utility for researchers and drug development professionals.
Physicochemical Properties
2-Bromopyridin-4-amine hydrochloride is the salt of the parent compound, 2-amino-4-bromopyridine. Many of the reported physical properties pertain to the free base, which is a crucial intermediate and often the subject of characterization.[1][2] The hydrochloride salt is typically used to improve handling and solubility.[3]
| Property | Value | Reference |
| IUPAC Name | 2-bromopyridin-4-amine;hydrochloride | [4] |
| CAS Number | 1706431-09-5 | [4] |
| Molecular Formula | C₅H₆BrClN₂ | [4] |
| Molecular Weight | 209.47 g/mol | [5] |
| Appearance | Off-white to light yellow solid | [1][2] |
| Melting Point | 142-146 °C (for free base) | [1] |
Molecular Structure and Spectroscopic Analysis
The structure of 2-Bromopyridin-4-amine consists of a pyridine ring where the bromine atom is at position 2 and the amino group is at position 4. This specific arrangement is key to its reactivity. The nitrogen atom in the pyridine ring and the exocyclic amino group are both basic, but the ring nitrogen is more susceptible to protonation, leading to the formation of the hydrochloride salt.
Chemical Structure Diagram
Caption: 2D structure of 2-Bromopyridin-4-amine hydrochloride.
Spectroscopic Profile
Spectroscopic analysis is fundamental for the verification and characterization of 2-Bromopyridin-4-amine.
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¹H NMR : Protons on the pyridine ring would appear in the aromatic region. The two protons of the amino group would likely appear as a broad singlet. Specifically, predicted shifts are ~7.85 ppm (doublet, H-6), ~6.80 ppm (doublet, H-5), ~6.75 ppm (singlet, H-3), and a broad singlet for the -NH₂ protons around 6.20 ppm.[6]
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¹³C NMR : The carbon atoms of the pyridine ring would have distinct chemical shifts, with the carbon attached to the electronegative nitrogen (C-2) and the amino group (C-4) being significantly affected. Predicted shifts are approximately 160.5 (C-2), 150.0 (C-6), 122.0 (C-3), 118.0 (C-5), and 108.0 (C-4) ppm.[6]
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Infrared (IR) Spectroscopy : The IR spectrum would show characteristic absorption bands. Key expected frequencies include N-H stretching vibrations for the amine group (typically in the 3300-3500 cm⁻¹ range), C=N and C=C stretching vibrations for the pyridine ring (1500-1600 cm⁻¹), and C-Br stretching vibrations at lower frequencies.[6]
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Mass Spectrometry (MS) : The mass spectrum provides crucial information about the molecular weight and elemental composition. A key feature for 2-Bromopyridin-4-amine is the distinctive isotopic pattern caused by the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[6] This results in two molecular ion peaks ([M]+ and [M+2]+) of almost equal intensity, which is a definitive indicator for the presence of a single bromine atom in the molecule.[6][7]
Synthesis and Reactivity
Synthetic Pathway
A widely adopted and scalable method for synthesizing 2-amino-4-bromopyridine starts from 4-bromopyridine hydrochloride.[1][8] This multi-step process is valued for its use of accessible raw materials and high overall yield.[8][9] The synthesis involves an initial esterification, followed by amination, and concludes with a Hofmann degradation.[9][10][11]
Caption: Three-step synthesis of 2-amino-4-bromopyridine.
Experimental Protocol: Synthesis from 4-Bromopyridine Hydrochloride
This protocol is a synthesized representation of methods described in the literature.[1][9][11]
Step 1: Esterification
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In a suitable reactor, a solution of 4-bromopyridine hydrochloride in dichloromethane is prepared.[11] This is often done by dissolving the salt in water, neutralizing with a base like sodium bicarbonate to a pH of 8, and extracting the free base into dichloromethane.[9][11]
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Ferrous sulfate and a 50 wt% sulfuric acid solution are added to the reactor.[1]
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The mixture is cooled to a temperature between -10°C and 0°C with stirring.[9][11]
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A pre-prepared reagent of hydrogen peroxide in an organic solvent is added dropwise, maintaining the low temperature.[1][11]
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After the addition is complete, the reaction is stirred for at least one hour. The reaction progress is monitored by Thin Layer Chromatography (TLC).[11]
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Upon completion, the organic phase is washed with water until the aqueous phase is colorless and then concentrated to yield crude ethyl 4-bromo-2-pyridinecarboxylate.[11]
Step 2: Amination
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The crude ester from the previous step is added in batches to a concentrated ammonia solution.[11]
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The mixture is stirred, typically overnight, to allow for the conversion of the ester to the corresponding amide.[11]
-
The resulting solid, 4-bromo-2-pyridinecarboxamide, is isolated by centrifugation or filtration.[11]
Step 3: Hofmann Degradation
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In a separate reactor, a solution of sodium hydroxide in water is prepared and cooled to 0°C.[1]
-
Bromine is added dropwise to the cold sodium hydroxide solution.[1]
-
The 4-bromo-2-pyridinecarboxamide obtained in Step 2 is added in portions to this mixture.[1][11]
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The reaction mixture is then heated, often to around 80°C, for one hour to complete the degradation.[1][8]
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After cooling to room temperature, the crude 2-amino-4-bromopyridine is collected by centrifugation.[1]
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The final product can be purified by crystallization from a suitable solvent like toluene.[1][11]
Reactivity
The utility of 2-Bromopyridin-4-amine hydrochloride stems from the reactivity of its functional groups.
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Nucleophilic Aromatic Substitution (SNAr) : The pyridine ring is electron-deficient, and this effect is enhanced by the ring nitrogen. Positions 2, 4, and 6 are particularly activated for attack by nucleophiles.[12] The bromine atom at the activated C-2 position is a good leaving group, allowing for its displacement by a variety of nucleophiles. This is a primary reason for its use as a synthetic intermediate.
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Cross-Coupling Reactions : The C-Br bond can readily participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings.[3] This enables the formation of new carbon-carbon bonds, allowing for the construction of complex molecular scaffolds essential for many modern pharmaceuticals.[3]
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Amine Group Reactivity : The amino group at the C-4 position can be acylated, alkylated, or used as a directing group in further electrophilic substitution reactions, adding to the compound's synthetic versatility.
Applications in Research and Drug Development
2-Bromopyridin-4-amine hydrochloride is a pivotal building block in medicinal and agricultural chemistry.[1][2]
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Pharmaceutical Development : It serves as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[13] Its structure is incorporated into molecules designed to target a range of diseases, including neurological disorders and various cancers.[2][13] The ability to functionalize both the bromine and amine positions allows for the creation of diverse libraries of compounds for drug discovery screening.[11]
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Agrochemicals : Beyond pharmaceuticals, this compound is a precursor for developing new agrochemicals, such as herbicides and fungicides.[2][13] Its inclusion in these molecules can lead to more effective and targeted crop protection solutions.
Safety and Handling
Based on available safety data sheets (SDS) for the free base and related compounds, 2-Bromopyridin-4-amine and its hydrochloride salt should be handled with care.[14][15]
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Hazards :
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Precautions for Safe Handling :
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Conditions for Safe Storage :
Conclusion
2-Bromopyridin-4-amine hydrochloride is a high-value chemical intermediate whose utility is grounded in its distinct molecular structure. The combination of an activated pyridine ring, a reactive bromine atom, and a functional amino group provides a powerful platform for synthetic chemists. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective application in the design and development of novel pharmaceuticals and agrochemicals.
References
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2-Bromopyridin-4-amine hydrochloride | C5H6BrClN2 | CID 91758934 - PubChem. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
- CN105153023A - Synthetic method of 2-amino-4-bromopyridine - Google Patents. (n.d.). Google Patents.
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2-Amino-4-bromopyridine | C5H5BrN2 | CID 693282 - PubChem. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
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Understanding the Synthesis and Applications of 2-Amino-4-bromopyridine. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved January 21, 2026, from [Link]
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Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? (2015-03-12). ResearchGate. Retrieved January 21, 2026, from [Link]
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4-Amino-2-bromopyridine | C5H5BrN2 | CID 346455 - PubChem. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
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The Role of 4-Bromopyridine Hydrochloride in Modern Pharmaceutical Synthesis. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved January 21, 2026, from [Link]
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Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium | Crystal Growth & Design. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]
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2-Amino-4-bromo-pyridine hydrochloride - Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved January 21, 2026, from [Link]
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